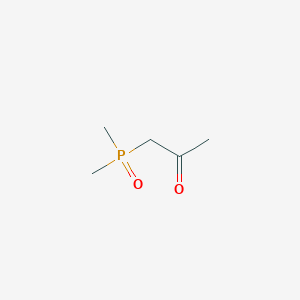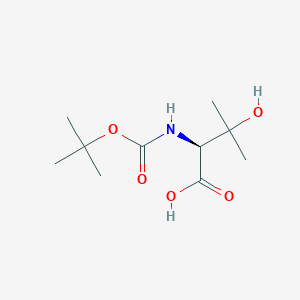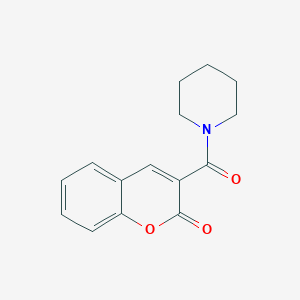
1-Benzyl-4-methylpiperidin-3-one
概要
説明
1-Benzyl-4-methylpiperidin-3-one is an organic compound . It is typically a solid and usually appears as a white crystalline powder .
Synthesis Analysis
The synthesis of 1-Benzyl-4-methylpiperidin-3-one involves a reaction in a 640-L vessel charged with SO3.pyridine (51.47 kg, 323.1 mol). DMSO (169 L) was added and the mixture was heated slowly to 33 °C . After a solution was obtained, it was cooled to 25 °C .Molecular Structure Analysis
The molecular formula of 1-Benzyl-4-methylpiperidin-3-one is C13H17NO . The InChI code is 1S/C13H17NO/c1-11-7-8-14 (10-13 (11)15)9-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1-Benzyl-4-methylpiperidin-3-one include the addition of SO3.pyridine solution in DMSO to a two-phase mixture in the vessel at a rate that keeps the internal temperature below 25 °C . After 1 h of stirring at 22 °C, the reaction was 92% complete .Physical And Chemical Properties Analysis
1-Benzyl-4-methylpiperidin-3-one has a predicted boiling point of 302.9±35.0 °C and a density of 1.057 . It is stable at room temperature and can dissolve in water and organic solvents .科学的研究の応用
Pharmacology
1-Benzyl-4-methylpiperidin-3-one: is utilized as an intermediate in the synthesis of pyrrolo[2,3-d]pyrimidine compounds , which are known to act as inhibitors of protein kinases . These inhibitors play a crucial role in targeted cancer therapies as they can interfere with the signaling pathways that promote cell proliferation and survival.
Organic Synthesis
In organic chemistry, this compound serves as a versatile intermediate. It’s used in the preparation of various complex molecules, including the synthesis of tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate , a compound that has potential applications in medicinal chemistry and drug development .
Analytical Chemistry
1-Benzyl-4-methylpiperidin-3-one: can be employed for analytical method development and method validation (AMV) . It’s particularly useful in Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) or during the commercial production of pharmaceuticals .
作用機序
Target of Action
1-Benzyl-4-methylpiperidin-3-one is an intermediate compound used in the preparation of pyrrolo[2,3-d]pyrimidine compounds . These compounds are known to inhibit protein kinases , which play a crucial role in cell signaling and are targets for therapeutic intervention in various diseases.
Mode of Action
As an intermediate in the synthesis of protein kinase inhibitors, it likely interacts with its targets by binding to the atp-binding site of the kinase, thereby inhibiting its activity .
Biochemical Pathways
The biochemical pathways affected by 1-Benzyl-4-methylpiperidin-3-one are likely related to those regulated by protein kinases. Protein kinases are involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis . By inhibiting these enzymes, 1-Benzyl-4-methylpiperidin-3-one could potentially affect these processes.
Pharmacokinetics
It is known that the compound is a solid, usually appearing as a white crystalline powder . It is stable at room temperature and can dissolve in water and organic solvents . These properties suggest that the compound may have good bioavailability.
Result of Action
The molecular and cellular effects of 1-Benzyl-4-methylpiperidin-3-one’s action would depend on the specific protein kinases it inhibits. In general, inhibition of protein kinases can lead to altered cell signaling, which can affect cell growth, differentiation, and survival .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Benzyl-4-methylpiperidin-3-one. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C . Additionally, safety measures such as wearing gloves, wearing lab coats, and providing adequate ventilation should be taken when handling the compound .
Safety and Hazards
特性
IUPAC Name |
1-benzyl-4-methylpiperidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-11-7-8-14(10-13(11)15)9-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBVJNUGGBQEPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00477278 | |
| Record name | 1-benzyl-4-methylpiperidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00477278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32018-96-5 | |
| Record name | 1-benzyl-4-methylpiperidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00477278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-4-methylpiperidin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![6-(4-Chloro-phenyl)-2,3,4,6-tetrahydro-pyrimido[2,1-a]isoindol-6-ol](/img/structure/B104430.png)

